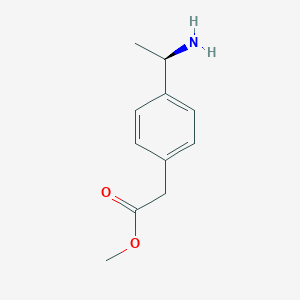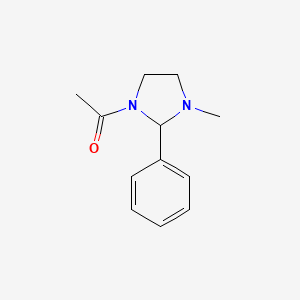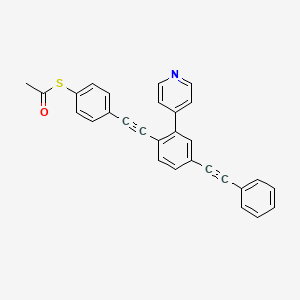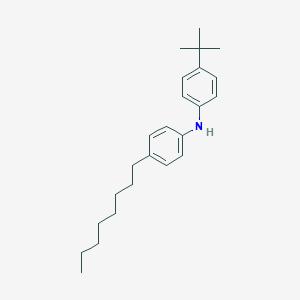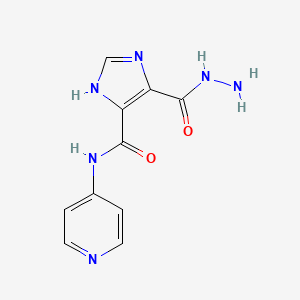
4-(hydrazinecarbonyl)-N-pyridin-4-yl-1H-imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a hydrazinecarbonyl group, a pyridin-4-yl moiety, and an imidazole-5-carboxamide framework, making it a versatile molecule for chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the imidazole ring. The pyridin-4-yl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the hydrazinecarbonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyridin-4-yl and imidazole moieties can interact with receptors or other proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A compound with similar pyridinyl groups but different functional groups.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Contains a pyridinyl group and a triazole ring, offering different reactivity and applications.
Uniqueness
4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide is unique due to its combination of hydrazinecarbonyl, pyridin-4-yl, and imidazole-5-carboxamide groups. This unique structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and development.
Propiedades
Número CAS |
627470-11-5 |
|---|---|
Fórmula molecular |
C10H10N6O2 |
Peso molecular |
246.23 g/mol |
Nombre IUPAC |
4-(hydrazinecarbonyl)-N-pyridin-4-yl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C10H10N6O2/c11-16-10(18)8-7(13-5-14-8)9(17)15-6-1-3-12-4-2-6/h1-5H,11H2,(H,13,14)(H,16,18)(H,12,15,17) |
Clave InChI |
TZFUVSRIPMYBSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1NC(=O)C2=C(N=CN2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


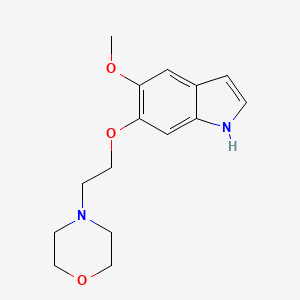
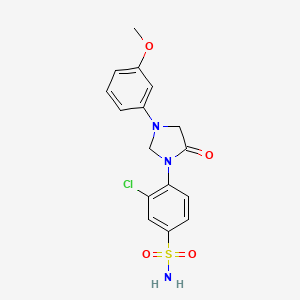
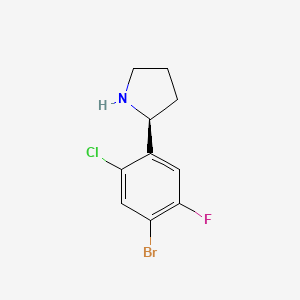

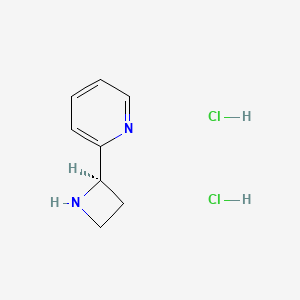
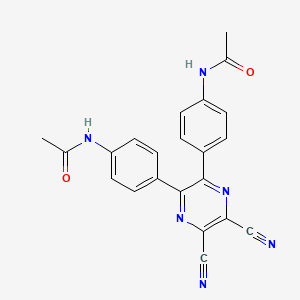
![2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12937535.png)
![tert-Butyl 4-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12937539.png)
